molecular formula C16H18N2OS2 B3815266 2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide

2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide

Cat. No. B3815266
M. Wt: 318.5 g/mol
InChI Key: BAIOMVXGAITQHY-UONOGXRCSA-N
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Description

The compound “2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are often used in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, an ethylthio group attached to the thiazole, and a phenylcyclopropyl group attached via an acetamide linkage . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that this compound can undergo would need to be determined experimentally.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are typically aromatic and have a polar sulfur-nitrogen bond, which can result in higher boiling points compared to hydrocarbons of similar molecular weight . The presence of the acetamide group could also increase polarity and affect solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thiazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities . The exact mechanism would need to be determined through biological testing .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry, with potential applications in the development of new drugs . Further studies could explore the biological activity of this compound and optimize its structure for increased potency and selectivity .

properties

IUPAC Name

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(1R,2S)-2-phenylcyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-20-16-17-12(10-21-16)8-15(19)18-14-9-13(14)11-6-4-3-5-7-11/h3-7,10,13-14H,2,8-9H2,1H3,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIOMVXGAITQHY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)NC2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=CS1)CC(=O)N[C@@H]2C[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
Reactant of Route 2
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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
Reactant of Route 4
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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
Reactant of Route 5
2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide

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